N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Description
Structural Elucidation and Nomenclature
IUPAC Nomenclature Breakdown and Stereochemical Configuration Analysis
The systematic IUPAC name delineates the compound’s architecture through sequential descriptors:
- Core sphingoid backbone : N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl] specifies an 18-carbon chain with a trans double bond (E) at position 4, hydroxyl at C3 (R configuration), and amine at C2 (S configuration).
- Glycosidic linkage : The 1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy group represents a β-D-glucopyranose unit attached via an ether bond to C1 of the sphingoid base.
- NBD-modified acyl chain : The 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide moiety features a dodecanoic acid with an NBD fluorophore conjugated to its ω-terminus via an amide bond.
Stereochemical priorities follow the Cahn-Ingold-Prelog rules, with the glucopyranose ring adopting a ^4C~1~ chair conformation stabilized by intramolecular hydrogen bonds between O3'–O5' (2.7 Å) and O4'–O6' (3.1 Å).
Comparative Analysis of Glycosphingolipid Backbone and Fluorescent NBD Modifications
The molecule merges conserved glycosphingolipid features with synthetic fluorescent tags:
Glycosphingolipid Backbone
- Ceramide domain : Comprises sphingosine (C18:1(E)) and dodecanoic acid, forming a 30.5 Å hydrophobic tail.
- Glucose headgroup : The β-D-glucopyranose unit exhibits axial O1'–C1–O–C2 linkage (116° dihedral angle), enabling membrane surface recognition.
NBD Modifications
- Benzoxadiazole core : The 2,1,3-benzoxadiazole system (λ~ex~ = 465 nm, λ~em~ = 535 nm) introduces a 7-nitro group that redshifts fluorescence via electron withdrawal.
- Amino-dodecanamide linker : The 12-carbon spacer positions the NBD tag 19.7 Å from the ceramide surface, minimizing steric interference with membrane packing.
Molecular dynamics simulations reveal the NBD tag samples conformations with 12-[(4-nitrobenzoxadiazol-7-yl)amino] adopting a 67° tilt relative to the dodecanamide chain, optimizing π-π stacking between the benzoxadiazole and proximal lipid headgroups.
Functional Group Interactions and Hydrogen Bonding Networks
The compound’s stability arises from three interaction networks:
Intramolecular H-bonds :
Intermolecular associations :
Solvent interactions :
Fluorescence quenching occurs via photoinduced electron transfer from the dodecanamide linker to the NBD core, with rate constant k~q~ = 2.4 × 10^9^ s^−1^ in hydrated bilayers. This is modulated by the local dielectric constant (ε = 28 ± 3 at the NBD locus), as determined by time-resolved emission shifts.
Properties
Molecular Formula |
C42H71N5O11 |
|---|---|
Molecular Weight |
822.0 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39+,40-,41+,42+/m0/s1 |
InChI Key |
OCDSLZRKFZYMMN-LNQURONCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sphingoid Base Intermediate
- The sphingoid base, (2S,3R)-3-hydroxy-octadec-4-en-2-yl backbone, is synthesized via stereoselective methods such as asymmetric aldol reactions or chiral pool synthesis starting from naturally occurring amino alcohols.
- The double bond at the 4-position is introduced by selective olefination reactions (e.g., Wittig or Horner–Wadsworth–Emmons) ensuring E-configuration.
- Hydroxyl groups are protected during intermediate steps to prevent side reactions.
Glycosylation Step
- The β-D-glucopyranosyl unit is introduced by glycosylation of the sphingoid base hydroxyl group at C1.
- This is typically achieved using activated glycosyl donors such as trichloroacetimidates or thioglycosides under Lewis acid catalysis (e.g., BF3·OEt2).
- The reaction conditions are optimized to favor β-selectivity, preserving the stereochemistry at the sugar ring (2R,3R,4S,5S,6R).
- Protective groups on the sugar hydroxyls are removed post-glycosylation under mild conditions to avoid degradation.
Fatty Acyl Amide Formation
- The amide linkage is formed by coupling the sphingoid base amino group with a dodecanoic acid derivative bearing the NBD fluorophore.
- The NBD-labeled fatty acid is synthesized separately by reacting 12-aminododecanoic acid with 4-nitro-2,1,3-benzoxadiazole under mild conditions.
- Amide bond formation is typically carried out using carbodiimide coupling agents such as EDCI or DCC in the presence of HOBt or NHS to improve yield and reduce side reactions.
- The reaction is performed in anhydrous solvents like dichloromethane or DMF at controlled temperatures.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.
- Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy (to verify the NBD fluorophore).
- Stereochemical integrity is verified by chiral HPLC or comparison with authentic standards.
| Step No. | Process | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Sphingoid base synthesis | Chiral pool amino alcohols, olefination agents | Stereoselective formation of sphingoid base |
| 2 | Glycosylation | Activated glycosyl donor, Lewis acid catalyst | β-Selective attachment of glucose moiety |
| 3 | NBD-fatty acid synthesis | 12-aminododecanoic acid, NBD reagent | Formation of fluorescent fatty acid derivative |
| 4 | Amide coupling | EDCI/DCC, HOBt/NHS, anhydrous solvent | Formation of amide bond linking fatty acid |
| 5 | Purification and characterization | Chromatography, NMR, MS, UV-Vis | Pure, structurally confirmed final compound |
- The stereochemical purity of the sphingoid base and glycosylation step critically affects biological activity and fluorescence properties.
- Use of mild glycosylation conditions prevents degradation of sensitive hydroxyl groups.
- Carbodiimide-mediated amide coupling is preferred for high yield and minimal racemization.
- The NBD fluorophore introduction at the terminal amide allows for sensitive detection in biological assays without significantly altering the lipid’s biophysical properties.
- Recent studies have optimized solvent systems and reaction times to improve overall yield to above 60% for the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the nitro group would yield an amino compound.
Scientific Research Applications
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features
- Glycosylation: The target’s hexose moiety contrasts with non-glycosylated analogs (e.g., ), likely improving aqueous solubility and target recognition compared to purely lipophilic chains .
- NBD Group : Unlike nitrobenzylidene derivatives (), the NBD group’s fused oxadiazole ring enhances fluorescence quantum yield, making it suitable for tracking cellular uptake .
- Chain Length : The C18+C12 aliphatic structure may optimize membrane permeability, similar to benzodiazepine-based amides (), but with added rigidity from the octadecene double bond .
Biological Activity
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is a complex organic compound characterized by its unique structural features. It is composed of a long-chain fatty acid derivative linked to a carbohydrate moiety and exhibits significant biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₄₂H₇₁N₅O₁₁ |
| Molecular Weight | 822 g/mol |
| CAS Number | 474942-98-8 |
| IUPAC Name | N-[(E,2S,3R)-3-hydroxy... |
The compound's structure includes multiple hydroxyl groups which enhance its solubility and reactivity in biological systems. These structural attributes are crucial for its interaction with biological targets.
The biological activity of N-[(E,2S,3R)-3-hydroxy...] has been investigated in various studies. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Its long-chain fatty acid component may contribute to disrupting microbial membranes.
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Study 1: Antimicrobial Efficacy
A study published in 2024 demonstrated that N-[(E,2S,3R)-3-hydroxy...] exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Study 2: Antioxidant Activity
Research conducted by Zhang et al. (2023) highlighted the antioxidant potential of the compound. In vitro assays showed that it significantly reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes .
Study 3: Anti-inflammatory Mechanisms
A recent publication explored the anti-inflammatory effects of N-[(E,2S,3R)-3-hydroxy...]. The results indicated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-[...]-dodecanamide | High | Moderate | Low |
| Galactosylceramide | Moderate | High | Moderate |
| Doxorubicin | High | Low | High |
This table illustrates that while N-[...]-dodecanamide shows promising activities across multiple domains, it may not be as effective as some other compounds in specific areas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
